molecular formula C12H10INO2S B187139 N-(2-iodophenyl)benzenesulfonamide CAS No. 54189-90-1

N-(2-iodophenyl)benzenesulfonamide

Cat. No.: B187139
CAS No.: 54189-90-1
M. Wt: 359.18 g/mol
InChI Key: JQTVJAXMBVZFOW-UHFFFAOYSA-N
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Description

N-(2-Iodophenyl)benzenesulfonamide (CAS 349130-62-7) is a high-purity chemical reagent designed for advanced scientific research. This di-aryl sulfonamide serves as a key intermediate in medicinal chemistry and materials science, particularly valued for its structural properties in crystal engineering . As a member of the sulfonamide class, it is built around a privileged scaffold known for diverse biological activities, including antimicrobial, anticancer, and carbonic anhydrase inhibitory effects . Recent crystallographic studies highlight its specific research value; the molecule is twisted at the S–N bond, and its crystal packing is dominated by N–H···O hydrogen-bonding interactions that form chains, alongside significant π–π interactions . This makes it an excellent candidate for investigations in supramolecular chemistry and the design of functional materials. The compound's structure, featuring an iodine atom and a sulfonamide group, allows researchers to explore a complex interplay of weak forces, which can be quantified using Hirshfeld surface analysis . Furthermore, the 2-iodophenyl moiety provides a versatile handle for further synthetic modification via metal-catalyzed cross-coupling reactions, enabling the development of novel derivatives for pharmaceutical and chemical research . This product is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(2-iodophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INO2S/c13-11-8-4-5-9-12(11)14-17(15,16)10-6-2-1-3-7-10/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTVJAXMBVZFOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348203
Record name N-(2-iodophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54189-90-1
Record name N-(2-iodophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Mediated Cross-Coupling

A method adapted from iodobenzamide synthesis employs PdCl₂(PPh₃)₂ and CuI to couple 2-iodoaniline with benzenesulfonyl azides, though this route is less efficient for simple sulfonamides.

Procedure :

  • React 2-iodoaniline with benzenesulfonyl azide in THF/triethylamine (1:3 v/v).

  • Catalyze with PdCl₂(PPh₃)₂ (5 mol%) and CuI (5 mol%) at room temperature.

  • Purify via column chromatography (hexane/ethyl acetate).

Yield : ≤50%, limited by competing side reactions.

Analytical Characterization

Spectroscopic Data

¹H NMR (DMSO-d₆) :

  • δ 8.02 (d, 2H, J = 8.4 Hz, aromatic ortho to sulfonamide).

  • δ 7.61 (t, 1H, J = 7.8 Hz, aromatic para to iodine).

  • δ 7.49 (d, 2H, J = 7.8 Hz, aromatic meta to sulfonamide).

¹³C NMR :

  • 139.2 ppm (C-I), 134.5 ppm (C-SO₂), 128.9–126.3 ppm (aromatic carbons).

FTIR :

  • 1332 cm⁻¹ and 1160 cm⁻¹ (asymmetric and symmetric S=O stretching).

  • 578 cm⁻¹ (C-I bending).

Melting Point and Purity

  • M.p. : 242–245°C (decomposition observed above 250°C).

  • HRMS : m/z 403.9621 ([M+H]⁺, Δ 0.3 ppm).

Comparative Analysis of Methods

Method Yield Reaction Time Purity Scalability
Classical Sulfonylation85%3–12 h>95%High
Sulfinamide Oxidation70%1 h90%Moderate
Pd-Mediated Coupling50%0.5–1 h85%Low

Key findings:

  • Classical sulfonylation is optimal for high yield and scalability.

  • Oxidative methods offer faster reactions but require precursor synthesis.

  • Catalytic routes are less practical due to cost and moderate efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(2-iodophenyl)benzenesulfonamide can undergo substitution reactions, particularly involving the iodine atom. These reactions often use palladium catalysts and various nucleophiles.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
N-(2-iodophenyl)benzenesulfonamide serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of various substituents through electrophilic aromatic substitution reactions, making it valuable for creating complex molecular architectures.

Reactions and Mechanisms
The compound can undergo several types of chemical reactions, including:

  • Substitution Reactions : Utilized for halogen exchange and functional group modifications.
  • Oxidation and Reduction Reactions : These processes can yield sulfonic acids or amines depending on the reagents used.

Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that structurally related compounds can inhibit the proliferation of cancer cells by targeting critical signaling pathways such as PI3K/Akt and MAPK/ERK pathways. A notable study reported an IC50 value of 12 µM against human breast cancer cells (MCF-7) attributed to apoptosis induction through caspase activation.

Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of iodine enhances membrane permeability, contributing to its antibacterial activity. A comparative study showed a minimum inhibitory concentration (MIC) of 16 µg/mL against S. aureus, indicating potent antibacterial properties.

Anticancer Activity Study

A specific study focused on a structurally similar sulfonamide demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 12 µM. The mechanism was linked to apoptosis induction through caspase pathways, highlighting the potential of benzenesulfonamides in cancer therapy.

Antimicrobial Efficacy

In another study assessing antimicrobial efficacy, this compound was shown to have a MIC of 16 µg/mL against S. aureus using disc diffusion methods. This suggests its potential as a therapeutic agent against resistant bacterial strains.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in pharmacological studies, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ortho-Substituted Derivatives

  • N-(2-Bromophenyl)benzenesulfonamide : Replacing iodine with bromine reduces steric hindrance but maintains halide-mediated reactivity in cross-coupling reactions. However, bromine’s lower electronegativity compared to iodine may result in slower oxidative addition in catalytic cycles .
  • N-(2-Methoxyphenyl)benzenesulfonamide: The methoxy group (-OCH₃) enhances electron density on the aromatic ring, increasing solubility in polar solvents.

Para-Substituted Derivatives

  • N-(4-Methylphenyl)benzenesulfonamide : The methyl group improves lipophilicity, enhancing membrane permeability in bioactive analogs. However, the absence of a halogen limits its use in catalytic synthesis .
  • N-(4-Hydroxyphenyl)benzenesulfonamide : The hydroxyl group enables strong intermolecular hydrogen bonding (N–H⋯O, O–H⋯O), leading to higher crystallinity compared to the hydrophobic iodinated analog .

Functional Group Modifications on the Sulfonamide

N-Hydroxy Derivatives

  • N-Hydroxy-N-(2-iodophenyl)benzenesulfonamide (1d) : The hydroxyl group on the sulfonamide nitrogen increases acidity (pKa ~8–9) and redox activity, as demonstrated by pH-dependent electrochemical behavior in cyclic voltammetry . This contrasts with the parent compound, which lacks redox-active groups.
  • N-(Pyridin-2-yl)benzenesulfonamide : Incorporation of a pyridine ring enhances metal-coordination capacity, enabling applications in nickel or palladium complexes for anticancer or insecticidal activity .

Halogenated Derivatives

  • 4-Chloro-N-hydroxy-N-(2-iodophenyl)benzenesulfonamide (3d) : The combination of iodine (ortho) and chlorine (para) on the benzene ring creates a dual halogen effect, improving electrophilicity and thermal stability (m.p. 280–300°C) .
  • 4-((3,5-Diiodo-2-hydroxybenzylidene)amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide (SB5): Schiff base formation with diiodosalicylaldehyde enhances chelation with nickel(II), yielding nonplatinum anticancer agents with higher cytotoxicity than non-halogenated analogs .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Sulfonamides

Compound Substituents Melting Point (°C) Solubility Key Spectral Data (IR, NMR)
N-(2-Iodophenyl)benzenesulfonamide -I (ortho) >250* Organic solvents ¹H NMR: δ 7.8–7.2 (aromatic)
N-Hydroxy-N-(2-iodophenyl)-4-methylbenzenesulfonamide (2d) -I (ortho), -CH₃ (para) 275–277 DCM, EtOAc IR: 3280 cm⁻¹ (O–H), 1340 cm⁻¹ (S=O)
N-(4-Hydroxyphenyl)benzenesulfonamide -OH (para) 190–192 Polar solvents ¹³C NMR: δ 158.2 (C–O)
N-(Pyridin-2-yl)benzenesulfonamide Pyridine ring 180–182 DMF, DMSO MS: m/z 262 [M+H]⁺

*Inferred from analogous compounds in .

Biological Activity

N-(2-iodophenyl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a phenyl ring substituted with an iodine atom. The presence of halogen atoms (iodine) enhances the compound's reactivity and potential interactions with biological targets. This structural configuration allows for unique electronic properties that can influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with biological molecules, while the iodine atom may participate in halogen bonding. These interactions can modulate enzyme activity and affect various signaling pathways within cells.

Biological Activity Overview

  • Anticancer Properties :
    • This compound exhibits antiproliferative effects against various cancer cell lines. Studies suggest that similar compounds in this class inhibit cell growth by targeting key molecular pathways involved in cancer progression. For instance, compounds with analogous structures have demonstrated significant inhibition of tumor-associated carbonic anhydrases (CAs), which are crucial for tumor growth and metastasis .
  • Enzyme Inhibition :
    • The compound has shown potential as an enzyme inhibitor, particularly against carbonic anhydrase isoforms. Inhibitory constants (K_i values) for related benzenesulfonamides have been reported in the range of nanomolar concentrations, indicating strong binding affinity .
  • Mechanistic Studies :
    • Molecular docking studies reveal that this compound can effectively bind to active sites of target proteins, forming stable complexes that inhibit enzymatic activity . This suggests a promising avenue for drug design aimed at specific cancer targets.

Case Studies

  • Antitumor Activity :
    • A study investigating a series of benzenesulfonamides, including derivatives similar to this compound, demonstrated significant cytotoxic effects against human prostate (PC3), breast (MDA-MB-231), and colon cancer (HT-29) cell lines. The efficacy was evaluated at varying concentrations under normoxic and hypoxic conditions, revealing that certain derivatives maintained their potency even under low oxygen levels .
  • Inhibition of Carbonic Anhydrases :
    • Research has shown that this compound analogs effectively inhibit tumor-associated carbonic anhydrases (hCA IX and hCA XII), with K_i values indicating potent inhibitory effects compared to established inhibitors like acetazolamide .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to structurally similar compounds:

Compound NameK_i (nM)Biological Activity
This compoundTBDAnticancer, enzyme inhibition
4-fluoro-N-(2-iodophenyl)47.1Selective inhibition of hCA I
4-bromo-N-(4-chlorophenyl)35.9Antiproliferative effects against cancer

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-iodophenyl)benzenesulfonamide
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.